4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20ClN3O and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that exhibits a diverse range of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The structure consists of a pyrrolidinone ring, an allyl-substituted benzo[d]imidazole moiety, and a chloro-methylphenyl group, which contribute to its biological interactions.
Functional Groups and Reactivity
The presence of various functional groups enhances the compound's reactivity and potential for interaction with biological targets. Key functional groups include:
- Pyrrolidinone Ring : Known for its role in various pharmacological activities.
- Allyl Group : Contributes to the compound's reactivity and potential for further modifications.
- Chloro-Methylphenyl Group : Imparts unique electronic properties that can influence biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, imidazole derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
Case Study: Antiviral Efficacy
A study demonstrated that certain imidazole derivatives significantly inhibited HSV replication, with some compounds reducing plaque formation by up to 69% at specific concentrations . This suggests potential for further exploration of the benzo[d]imidazole framework in antiviral drug development.
Antimicrobial Activity
The compound's structural similarity to other benzimidazole derivatives suggests potential antimicrobial properties. Studies have shown that related compounds exhibit moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
Comparative Analysis of Antimicrobial Efficacy
Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
---|---|---|---|
Compound A | Moderate | Good | |
Compound B | Good | Moderate | |
4-(1-allyl...) | To be determined | To be determined | Current Study |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit microtubule polymerization, which is crucial in cancer cell division . The mechanism likely involves disruption of mitotic spindle formation.
The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This pathway is critical for developing anticancer therapies targeting microtubule dynamics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the Pyrrolidinone Ring : Utilizing cyclization reactions.
- Allylation of Benzimidazole : Achieved through nucleophilic substitution.
- Chlorination : Introducing the chloro group via electrophilic aromatic substitution.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMIHRUVIHVRRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.